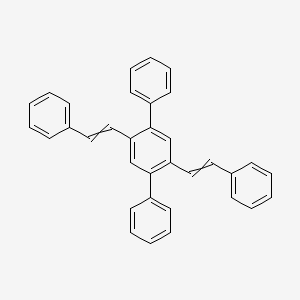

2,5-Diphenyl-1,4-distyrylbenzene

Description

General Overview of π-Conjugated Systems in Advanced Materials Research

π-conjugated systems are a cornerstone of modern materials science, forming the basis for a wide array of advanced technologies. acs.org These organic molecules and polymers are characterized by alternating single and multiple bonds, which results in the delocalization of π-electrons across the molecular backbone. rsc.org This electron delocalization endows these materials with unique electronic and optical properties, making them highly attractive for applications in electronics, photonics, and spintronics. acs.orgacs.org

The versatility of π-conjugated materials stems from the ability to tune their properties through synthetic chemistry. acs.org By modifying the chemical structure, such as the length of the conjugated system or the addition of functional groups, researchers can precisely control their optical absorption, emission, and charge transport characteristics. acs.orgrsc.org This has led to their use in a variety of devices, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. nih.govmdpi.com The ongoing synthesis of novel and increasingly complex π-conjugated systems continues to be a significant area of research, aimed at both understanding fundamental structure-property relationships and developing materials for specific, high-performance applications. acs.org

Significance of Oligo(p-Phenylenevinylene) (OPV) Analogues in Optoelectronics Research

Among the vast family of π-conjugated materials, oligo(p-phenylenevinylene)s (OPVs) and their analogues are of particular importance in the field of optoelectronics. researchgate.net These molecules consist of repeating phenylene and vinylene units, forming a well-defined and rigid rod-like structure. OPVs are known for their desirable optoelectronic properties, including strong photoluminescence, and have been extensively studied for their potential in devices like OLEDs and photovoltaic cells. researchgate.net

The ability to synthesize well-defined OPV oligomers allows for systematic investigations into how factors like chain length and substituent groups affect their electronic and optical behavior. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the emission color and efficiency of OPV-based devices. researchgate.net Furthermore, the rigid and planar structure of many OPV derivatives facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in solid-state devices. rsc.org The study of OPV analogues continues to provide valuable insights into the fundamental photophysics of conjugated systems and guides the design of new materials for advanced optoelectronic applications. rsc.orgua.es

Academic Relevance of 2,5-Diphenyl-1,4-distyrylbenzene (DPDSB) as a Model Compound

This compound (DPDSB) serves as a key model compound within the broader class of oligo(p-phenylenevinylene)s. rsc.org Its well-defined structure, consisting of a central benzene (B151609) ring substituted with two phenyl and two styryl groups, provides a fundamental framework for studying the photophysical properties of more complex π-conjugated systems. The academic relevance of DPDSB lies in its ability to bridge the gap between simple stilbene-like molecules and longer polymeric chains, allowing for detailed investigations into the evolution of electronic and optical properties with increasing conjugation length.

The study of DPDSB and its derivatives has contributed significantly to the understanding of phenomena such as intramolecular charge transfer (ICT), which is crucial for the design of materials with specific emission characteristics. nih.gov Research on DPDSB has provided a platform for exploring the effects of substituent groups and solvent polarity on its absorption and fluorescence behavior. nih.gov

Isomeric Forms (cis- and trans-DPDSB) and their Fundamental Research Implications

Like other stilbene-based molecules, this compound can exist in different isomeric forms, primarily as cis- and trans- isomers with respect to the vinylene double bonds. acs.orghku.hk The trans isomer is generally the more thermodynamically stable form due to reduced steric hindrance. longdom.org The reversible photoisomerization between the cis and trans forms is a fundamental process that has been extensively studied in distyrylbenzene (B1252955) derivatives. nih.gov

The ability to control the isomeric composition through light or heat has significant implications for the development of molecular switches and photosensitive materials. longdom.orgnih.gov The distinct photophysical properties of the cis and trans isomers, including their absorption and emission spectra, make them valuable for fundamental research into photochemical reactions and the excited-state dynamics of conjugated molecules. acs.orgnih.gov The study of the isomerization of DPDSB and its analogues provides critical insights into the relationship between molecular geometry and photophysical behavior, which is essential for the rational design of functional organic materials. nih.gov

Detailed Research Findings

The photophysical properties of distyrylbenzene derivatives are a central focus of research. Studies on various derivatives have shown broad absorption bands, typically between 328–355 nm, which are attributed to intramolecular charge transfer (ICT). nih.gov The fluorescence emission of these compounds is often observed in the range of 496–550 nm. nih.gov The significant difference between the absorption and emission maxima, known as the Stokes shift, suggests a substantial change in molecular geometry or electronic distribution in the excited state. nih.gov

The synthesis of distyrylbenzene derivatives is often achieved through catalytic methods like the Heck reaction. nih.gov Research has focused on optimizing these synthetic routes to achieve high yields and selectivity for desired isomers. nih.gov The use of heterogeneous catalysts, for example, has been explored to produce distyrylbenzene derivatives with low levels of metal contamination, which is crucial for their application in electronic devices. nih.gov

Interactive Data Table of Photophysical Properties of Distyrylbenzene Derivatives:

| Property | Wavelength Range | Associated Phenomenon |

| Absorption | 328–355 nm | Intramolecular Charge Transfer (ICT) |

| Emission | 496–550 nm | Fluorescence |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H26 |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

1,4-diphenyl-2,5-bis(2-phenylethenyl)benzene |

InChI |

InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H |

InChI Key |

QCVRUHKZIPUQEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |

Synonyms |

2,5-diphenyl-1,4-distyrylbenzene trans-DPDSB |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering Strategies

Advanced Synthetic Pathways for 2,5-Diphenyl-1,4-distyrylbenzene Derivatives

The synthesis of the DPDSB core structure and its analogues is primarily accomplished through classic carbon-carbon bond-forming reactions, which allow for the construction of the conjugated oligo(p-phenylenevinylene) (OPV) backbone. The choice of reaction protocol is critical for determining the stereochemistry of the vinyl linkages, which in turn governs the molecular shape and subsequent material properties.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for converting carbonyl compounds (aldehydes and ketones) into alkenes, making them ideal for forming the vinylene bridges in DPDSB. masterorganicchemistry.comlibretexts.org The key components are a carbonyl compound and a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). masterorganicchemistry.comyoutube.com A principal advantage of these methods is that the location of the newly formed double bond is precisely fixed. libretexts.org

The stereochemical outcome—that is, the formation of cis (Z) or trans (E) isomers—can be controlled by the choice of reagents and reaction conditions.

Wittig Reaction: The standard Wittig reaction, which utilizes a phosphonium (B103445) ylide, can produce mixtures of cis and trans isomers. utrgv.edu However, specific conditions can favor one over the other. For instance, the synthesis of a DPDSB with two cis double bonds has been achieved using a twofold Wittig reaction. acs.org The stereochemistry is influenced by the stability of the ylide and the nature of the betaine (B1666868) or oxaphosphetane intermediate formed during the reaction. youtube.com Unstabilized ylides typically lead to the cis (Z)-alkene, while stabilized ylides favor the trans (E)-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: This modified version employs phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org The HWE reaction predominantly yields the thermodynamically more stable (E)-alkene (trans-isomer). wikipedia.orgnrochemistry.com This stereoselectivity arises because the intermediates can equilibrate to the more stable configuration before the final elimination step. wikipedia.org The resulting water-soluble phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. orgsyn.org

The distinct geometries of the cis and trans isomers lead to different molecular packing in the solid state and, consequently, different material properties. For example, cis-DPDSB has been found to show strong fluorescence in its crystalline form. acs.org

Table 1: Comparison of Wittig and HWE Reactions for DPDSB Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Primary Product | Can be controlled; unstabilized ylides often give cis (Z) isomers, stabilized ylides give trans (E) isomers. youtube.com | Predominantly trans (E) isomers. wikipedia.orgnrochemistry.com |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easy to remove). wikipedia.org |

| Reactivity | Reacts with aldehydes and ketones. masterorganicchemistry.com | More nucleophilic; reacts readily with a wider range of aldehydes and hindered ketones. nrochemistry.comorgsyn.org |

The synthesis of the necessary building blocks for the Wittig or HWE reactions often involves palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming carbon-carbon bonds between aromatic rings, which constitute the phenylene part of the DPDSB structure.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.govmdpi.com It is a versatile method for preparing substituted biphenyls or aryl-extended precursors for DPDSB. For instance, a di-halogenated aromatic core can be coupled with an arylboronic acid in a one-pot, double Suzuki reaction to efficiently build up the molecular framework. researchgate.netrsc.org The reaction is known for its tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This can be used to synthesize the styryl portions of the precursors. The reaction typically shows a high selectivity for the trans product. organic-chemistry.org

These coupling strategies allow for the modular assembly of complex precursors from simpler, commercially available starting materials, providing access to a wide library of potential DPDSB derivatives. uu.nlru.nl

The optical and electronic properties of this compound can be precisely tuned by introducing functional groups onto the phenyl or styryl moieties. rsc.orgnih.gov This molecular engineering approach alters the electron density distribution, molecular packing, and intermolecular interactions, thereby modifying properties like absorption, fluorescence, and charge transport.

For example, substituting the core structure with electron-withdrawing groups like cyano (-CN) or electron-donating groups like alkoxy (-OR) can significantly change the crystal packing and emission characteristics. rsc.org The introduction of cyano groups has been shown to improve lasing behavior in related oligo(p-phenylenevinylene) crystals. rsc.org Increasing the length of the conjugated system or adding specific end groups like aldehydes or carboxylic acids can also influence self-assembly and stacking strength. nih.gov This targeted functionalization is a key strategy for designing materials with optimized performance for applications in organic electronics. rsc.org

Crystal Growth Techniques for Ordered Architectures

The optoelectronic performance of molecular materials like DPDSB is highly dependent on the long-range order and minimized defects found in single crystals. researchgate.net Therefore, the method of crystallization is as critical as the molecular synthesis itself.

The Physical Vapor Transport (PVT) method is a highly effective technique for growing large, high-purity, and defect-free single crystals of organic semiconductors. pvatepla-cgs.comnii.ac.jp In this process, a purified polycrystalline source material is sublimated at high temperature and low pressure. pvatepla-cgs.com The resulting vapor is transported by an inert carrier gas (e.g., argon) along a temperature gradient to a cooler zone, where it desublimates and condenses onto a seed crystal or forms new crystals. pvatepla-cgs.commdpi.com

The quality of the resulting crystal is governed by parameters such as the source and deposition temperatures, the pressure, and the gas flow rate. pvatepla-cgs.com The PVT method has been successfully used to grow high-quality slice-like and needle-like single crystals of trans-DPDSB. researchgate.netacs.orgrsc.org This technique can even lead to the discovery of new polymorphic crystal structures, which may exhibit unique and enhanced properties, such as high luminescence efficiency. acs.org The slow, near-equilibrium growth conditions of PVT allow molecules to adopt the most thermodynamically favorable packing arrangement, leading to highly ordered structures. nii.ac.jprsc.org

Table 2: Key Parameters in Physical Vapor Transport (PVT) Growth

| Parameter | Description | Impact on Crystal Growth |

|---|---|---|

| Source Temperature | Temperature at which the starting material sublimes. | Influences the rate of sublimation and vapor pressure of the material. mdpi.com |

| Deposition Temperature | Temperature of the substrate or growth zone where condensation occurs. | Determines the supersaturation level, a key driving force for crystallization. |

| Temperature Gradient | The difference in temperature between the source and deposition zones. | Drives the transport of vapor from the hot to the cold zone. mdpi.com |

| Carrier Gas Pressure | Pressure of the inert gas (e.g., Argon) inside the growth chamber. | Affects the mean free path of molecules and the rate of mass transport. nii.ac.jp |

Solution-based methods offer a versatile and accessible alternative to PVT for obtaining single crystals. These techniques are particularly useful for initial screening of crystallization conditions and for molecules that may decompose at the high temperatures required for PVT.

Common strategies include:

Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. As the concentration of the solute gradually increases past the saturation point, crystals begin to form. This method was used to obtain single crystals of cis-DPDSB from a solution. acs.org

Slow Cooling: A solution is saturated at a high temperature and then cooled slowly. The solubility of the compound decreases upon cooling, leading to crystallization.

Vapor Diffusion/Solvent-Antisolvent Method: The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a vial of "antisolvent" (a liquid in which the compound is insoluble but which is miscible with the good solvent). rsc.org As the antisolvent vapor slowly diffuses into the solution, it reduces the solubility of the compound, inducing crystallization. rsc.org

The choice of solvent is critical and can influence the resulting crystal polymorph. ub.edu A systematic screening of different solvents and solvent combinations is often necessary to find the optimal conditions for growing high-quality single crystals. rsc.orgub.edu

Theoretical and Computational Investigations of Electronic Structure

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are pivotal in elucidating the fundamental electronic and structural properties of 2,5-Diphenyl-1,4-distyrylbenzene (DPDSB). These computational methods provide insights that complement experimental findings and help in understanding the molecule's behavior at a sub-atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the optimized geometry of molecules. ijcps.org By employing functionals like B3LYP with various basis sets, researchers can accurately determine bond lengths, bond angles, and dihedral angles of DPDSB isomers.

For instance, the molecular structure of both all-cis (cw-DPDSB) and all-trans (trans-DPDSB) isomers have been optimized using DFT. X-ray analysis and molecular simulations have revealed that the structure of cw-DPDSB significantly deviates from planarity. hku.hk This non-planar conformation is a result of steric hindrance caused by the substituted phenyl groups. In contrast, the trans-DPDSB isomer exhibits a more planar structure. The central benzene (B151609) ring in a related compound, 1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene, is centrosymmetric, and the dihedral angle between this central ring and its phenyl substituents is 67.7 (2)°. nih.govnih.gov This information provides a comparative basis for understanding the steric effects in DPDSB.

The optimized geometrical parameters obtained from DFT calculations are crucial for understanding the structure-property relationships in these molecules. nih.gov The table below presents a selection of calculated bond lengths and angles for a related benzothiazolyl vinyl benzene (BVB) compound, illustrating the type of data obtained through DFT.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C2-C1 | 1.381 |

| Bond Length | N42-C37 | 1.300 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing HOMO-LUMO interactions. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in a molecule for chemical reactions and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that characterizes the chemical reactivity and stability of a molecule. physchemres.org

For DPDSB, quantum chemical calculations show that the HOMO and LUMO are primarily localized on the distyrylbenzene (B1252955) segment of the molecule. hku.hk This indicates that this part of the molecule is the most electronically active. The HOMO-LUMO gap has been determined both experimentally through cyclic voltammetry and computationally. The experimental bandgaps are 3.16 eV for cw-DPDSB and 2.97 eV for trans-DPDSB. hku.hk A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Theoretical calculations using DFT and other methods can sometimes overestimate or underestimate the HOMO-LUMO gap, and scaling techniques are often employed to align computational results with experimental data. unl.edu The analysis of HOMO and LUMO energies provides valuable insights into the intramolecular charge transfer characteristics of the molecule. physchemres.org

The following table summarizes the calculated HOMO, LUMO, and energy gap values for a related triazine derivative, illustrating the typical outputs of such analyses.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Understanding the charge distribution and electron density within a molecule is essential for predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis and the generation of molecular electrostatic potential (MEP) maps are used to visualize and quantify the charge distribution. bhu.ac.in

The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors indicate regions of varying potential. bhu.ac.in For DPDSB, these analyses would reveal the electron-rich and electron-poor regions of the molecule. Quantum chemical calculations for DPDSB have shown that the HOMO and LUMO are localized on the distyrylbenzene portion, suggesting that this segment has a higher electron density and is more electroactive compared to the terphenyl segment. hku.hk

Hirshfeld surface analysis is another powerful tool used to investigate intermolecular interactions in the crystalline state by mapping the electron density distribution. physchemres.org This analysis can provide insights into the packing and stability of DPDSB isomers in the solid state.

Excited State Theory and Dynamics Simulations

The study of excited states is crucial for understanding the photophysical properties of molecules like DPDSB, which are known for their strong fluorescence.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. researchgate.net It allows for the prediction of electronic transition energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy.

For compounds similar to DPDSB, TD-DFT calculations have been successfully used to interpret their electronic absorption spectra. researchgate.net The method provides information about the nature of the electronic transitions, such as whether they are localized or involve charge transfer, and the oscillator strengths, which relate to the intensity of the absorption bands. For instance, in a related benzothiazolyl vinyl benzene (BVB) molecule, TD-DFT calculations identified a strong electronic transition at 3.32 eV (374 nm) with a high oscillator strength. researchgate.net Such calculations are instrumental in understanding the origin of the blue fluorescence observed in DPDSB. aip.org

For a more accurate description of excited states, especially in complex systems or where TD-DFT might be inadequate, multiconfigurational methods are employed. Complete Active Space Second-order Perturbation Theory (CASPT2) is one such method that can provide a high level of accuracy for excited state energies and properties. researchgate.net

Furthermore, to study the behavior of molecules in a condensed phase, such as in solution or embedded in a larger system, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are utilized. digitellinc.com In this method, the chromophore (the part of the system responsible for light absorption, like DPDSB) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient molecular mechanics force field. researchgate.netdigitellinc.com This approach allows for the investigation of environmental effects, such as solvent polarity, on the excited state properties. nih.gov These advanced computational techniques are essential for a comprehensive understanding of the excited-state dynamics and photophysics of this compound. researchgate.net

Computational Prediction of Charge Transport Characteristics

The charge carrier mobility in organic solids like this compound is a critical parameter for their application in electronic devices. Theoretical frameworks for calculating this property are essential for understanding and predicting the performance of these materials. In many small molecule organic semiconductors, charge transport occurs via a hopping mechanism, which can be described by Marcus theory. kit.edu

Several theoretical models are employed to calculate carrier mobility:

Kubo Formula: This approach calculates mobility from the time integral of the current-current correlation function. aip.org It is a powerful tool but can be computationally intensive.

Mean-Field Approximation: This method simplifies the problem by neglecting correlations between the occupational probabilities of different molecular sites. aps.org It is exact at very low charge-carrier densities but its accuracy can decrease at higher densities. aps.org

Monte Carlo Simulations: These simulations model the hopping of charge carriers on a lattice of sites, taking into account factors like energetic disorder (often assumed to have a Gaussian distribution) and the site exclusion principle (two carriers cannot occupy the same site). aps.org This method has been shown to accurately predict the dependence of mobility on carrier density. aps.org

Multiscale Models: These models combine different levels of theory to predict mobility. For instance, a multiscale model might use quantum chemistry to determine molecule-specific properties like reorganization energy and electronic coupling, and then use these parameters in a higher-level model to simulate bulk transport. kit.edu

The mobility (µ) is strongly influenced by several factors, including:

Electronic Coupling (Transfer Integral, Jif): This term quantifies the electronic interaction between adjacent molecules and is crucial for efficient charge hopping. kit.edu

Reorganization Energy (λif): This represents the energy required to distort the geometry of a molecule when it gains or loses a charge. kit.edu

Energetic Disorder (σ): Variations in the site energies due to structural imperfections in the solid create traps for charge carriers, affecting mobility. aps.org

Temperature (T): Temperature can influence mobility in complex ways, with different dependencies observed in different transport regimes. aip.org

Electric Field (F): At high electric fields, the mobility can become field-dependent. arxiv.org

A common theoretical approach involves calculating the hopping rate between two sites (i and j) using an expression derived from Marcus theory:

kij = (2π/ħ) * |Jij|2 * (1/√(4πλkBT)) * exp[-(ΔGij + λ)2 / (4λkBT)]

where ħ is the reduced Planck constant, kB is the Boltzmann constant, and ΔGij is the change in Gibbs free energy for the hop. kit.edu

For this compound, theoretical calculations using first-principle molecular orbital methods have been used to determine the wave functions and subsequently calculate the hole and electron mobilities. aip.org

The analysis of hopping pathways and the calculation of transfer integrals are fundamental to understanding charge transport in organic molecular crystals like this compound. Hopping pathways represent the most probable routes for charge carriers to move through the crystal lattice. The efficiency of these pathways is largely determined by the transfer integrals (also known as electronic couplings) between adjacent molecules.

In a theoretical study of trans-DPDSB, 14 distinct hopping channels were identified and analyzed. aip.org The transfer integrals for both hole and electron transport were calculated using wave functions derived from first-principle molecular orbital calculations. aip.org This analysis revealed that the majority of charge transport is anisotropic, with approximately 87% of hole transport and 91% of electron transport occurring along the π-stacking axis of the crystal. aip.org

The calculated theoretical mobilities based on these transfer integrals were 0.198 cm²V⁻¹s⁻¹ for holes and 0.058 cm²V⁻¹s⁻¹ for electrons. aip.org These values are significantly higher than the experimentally measured mobilities of 1.5 x 10⁻³ cm²V⁻¹s⁻¹ for holes and 4.6 x 10⁻⁴ cm²V⁻¹s⁻¹ for electrons, which is a common discrepancy attributed to factors like crystal defects and impurities in the experimental sample. aip.org

The table below summarizes the theoretical and experimental mobility values for trans-DPDSB.

| Carrier Type | Theoretical Mobility (cm²V⁻¹s⁻¹) | Experimental Mobility (cm²V⁻¹s⁻¹) |

| Hole | 0.198 aip.org | 1.5 x 10⁻³ aip.org |

| Electron | 0.058 aip.org | 4.6 x 10⁻⁴ aip.org |

The molecular structure, particularly the stacking mode, plays a crucial role in determining the transfer integrals. aip.org For instance, the introduction of phenyl substituents on the central phenyl ring of the distyrylbenzene core in DPDSB was a deliberate design choice to induce a J-aggregate crystal packing, which influences both the luminescence efficiency and the charge transport properties. aip.org

Nonlinear Optical (NLO) Response Computations

The nonlinear optical (NLO) response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties describe how the electron cloud of a molecule is distorted by an applied electric field. For this compound, computational methods are essential for assessing these properties and predicting its potential as an NLO material.

Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), are commonly used to compute polarizabilities and hyperpolarizabilities. researchgate.net A finite-field method can also be implemented in semiempirical programs to calculate these values.

The key parameters that are calculated include:

Linear Polarizability (α): Describes the linear response of the dipole moment to an electric field.

First Hyperpolarizability (β): Governs second-order NLO phenomena like second-harmonic generation (SHG). For a molecule to have a non-zero β, it must be non-centrosymmetric.

Second Hyperpolarizability (γ): Relates to third-order NLO effects such as third-harmonic generation (THG) and two-photon absorption.

For molecules with extended π-conjugation, like DPDSB, the delocalized π-electrons contribute significantly to large NLO responses. researchgate.net The presence of electron-donating and electron-accepting groups can further enhance these properties.

Computational studies on similar conjugated molecules have shown a strong correlation between the molecular structure and the NLO response. For example, in triaryl imidazole (B134444) derivatives, a low HOMO-LUMO energy gap, a high total dipole moment, and the presence of dipolar excited states are linked to significant hyperpolarizabilities. researchgate.net

The table below shows a representative example of calculated polarizability and hyperpolarizability values for a related NLO-active organic molecule, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. researchgate.net

| Property | Calculated Value |

| Isotropic Polarizability (α) | - |

| First Hyperpolarizability (β) | - |

| Second Hyperpolarizability (γ) | - |

| Nonlinear absorption coefficient (β) | 4.044 x 10⁻¹ cmW⁻¹ researchgate.net |

| Nonlinear refractive index (n₂) | 2.89 x 10⁻⁶ cm²W⁻¹ researchgate.net |

| Third-order susceptibility (χ⁽³⁾) | 2.2627 x 10⁻⁶ esu researchgate.net |

Theoretical calculations not only assess the NLO properties of existing molecules but also provide design principles for creating new materials with enhanced NLO responses. Several strategies have been identified through computational studies:

Push-Pull Mechanism: This is a widely used strategy where a π-conjugated system connects an electron-donating group (D) and an electron-accepting group (A). researchgate.net This D-π-A arrangement creates a permanent dipole moment and facilitates intramolecular charge transfer upon excitation, leading to a large first hyperpolarizability (β). researchgate.net

Introduction of Diffuse Excess Electrons: This novel approach involves creating systems with loosely bound electrons, which are highly polarizable and can lead to exceptionally large hyperpolarizabilities. frontiersin.org This strategy has been shown to be effective in both organic and inorganic systems. frontiersin.org

Bond Length Alternation (BLA): The degree of alternation between single and double bond lengths in a conjugated system can be tuned to optimize the NLO response.

Designing Octupolar Molecules: Molecules with higher symmetry, such as octupolar structures, can exhibit enhanced NLO properties.

Metal-Organic Frameworks (MOFs): The incorporation of organic NLO chromophores into metal-organic frameworks can lead to materials with desirable NLO properties and improved thermal and mechanical stability. frontiersin.org

For molecules like this compound, theoretical design principles would focus on modifications to the core structure to enhance its NLO response. This could involve the strategic placement of donor and acceptor substituents on the terminal phenyl rings or the central benzene ring to create a push-pull system. The planarity of the molecule is also a key factor, as a more planar structure generally leads to better π-electron delocalization and a larger NLO response. However, as seen in the case of DPDSB isomers, steric hindrance can disrupt planarity. researchgate.nethku.hk Computational modeling can be used to balance these competing effects and design molecules with optimized geometries for NLO applications.

Advanced Photophysical Phenomena and Mechanistic Studies

Excited State Deactivation Pathways

The deactivation of the electronically excited state is a critical process that dictates the fluorescence efficiency of a molecule. This can occur through radiative pathways, which produce light, or non-radiative pathways, which dissipate energy as heat.

Once a molecule is promoted to an excited singlet state (S₁), it can return to the ground state (S₀) by emitting a photon, a process known as fluorescence. This is the primary radiative decay mechanism. The rate of this process is denoted by the radiative decay rate constant (kᵣ).

However, the excited state can also deactivate through non-radiative pathways. These include internal conversion (IC), a process involving the transition between electronic states of the same multiplicity (e.g., S₁ → S₀) without photon emission, and vibrational relaxation. The rate of non-radiative decay is given by the non-radiative decay rate constant (kₙᵣ). For molecules like distyrylbenzenes, which possess multiple rotatable bonds, intramolecular rotations and vibrations are significant contributors to non-radiative decay, as these motions can efficiently dissipate the excitation energy.

τ = 1 / (kᵣ + kₙᵣ)

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is the ratio of the radiative decay rate to the total decay rate:

ΦF = kᵣ / (kᵣ + kₙᵣ)

Studies on analogous compounds, such as 1,4-diazadistyrylbenzene derivatives, provide insight into the typical decay dynamics. nih.gov For these molecules, the non-radiative decay pathways are significantly faster than the radiative ones, resulting in a low fluorescence quantum yield in solution. nih.gov This is consistent with the principle that flexible molecules with multiple rotational and vibrational modes tend to have efficient non-radiative decay channels that compete with fluorescence.

Table 1: Representative Excited State Lifetime Data for a 1,4-Distyrylbenzene Analog (trans-1,4-diazadistyrylbenzene derivative) nih.gov

| Parameter | Value (ps) | Description |

| Measured Lifetime (τ) | 126 | The experimentally observed time for the fluorescence intensity to decay to 1/e of its initial value. |

| Calculated Radiative Lifetime (τᵣ = 1/kᵣ) | 1420 | The theoretical lifetime if only radiative decay occurred. |

| Non-Radiative Lifetime (τₙᵣ = 1/kₙᵣ) | 126 | The lifetime if only non-radiative decay occurred. |

Data sourced from studies on a closely related diaza-analog of distyrylbenzene (B1252955).

In addition to internal conversion, another crucial non-radiative pathway is intersystem crossing (ISC), where a change in spin multiplicity occurs, typically from the lowest excited singlet state (S₁) to an excited triplet state (T₁). nih.gov This process is fundamental to understanding photochemistry, as the resulting long-lived triplet state can participate in various chemical reactions.

For distyrylbenzene derivatives, the occurrence of ISC has been confirmed. Studies on 1,4-diazadistyrylbenzene derivatives show that their phototransformation explicitly involves intersystem crossing to a triplet state. nih.gov Further evidence comes from research on 1,4-distyrylbenzene derivatives containing strong electron-donating diethylamino groups, which exhibit P-type delayed fluorescence—a phenomenon that arises from the thermal repopulation of the S₁ state from the T₁ state, unequivocally indicating the formation of triplet states. nih.gov

The efficiency of ISC is governed by factors such as the energy gap between the S₁ and T₁ states (S₁-T₁ gap) and the extent of spin-orbit coupling. The introduction of specific functional groups or heavy atoms can significantly influence the rate of ISC. Once formed, the triplet state can deactivate via phosphorescence (radiative decay from T₁ to S₀) or non-radiatively back to the ground state.

The photophysical properties of distyrylbenzene derivatives can be significantly modulated by their surrounding environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, refers to the change in the color of a substance (and thus its absorption or emission spectra) with a change in solvent polarity. acs.orgmdpi.com For many molecules, including relatives of distyrylbenzenes, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum. rsc.org This is often indicative of an increase in the dipole moment of the molecule upon excitation, suggesting the formation of an intramolecular charge transfer (ICT) excited state. nih.gov In such a state, electron density is redistributed across the molecule, making it more sensitive to stabilization by polar solvent molecules.

Excited State Intramolecular Proton Transfer (ESIPT) is another powerful mechanism that can dramatically alter the photophysical properties of a molecule. ESIPT involves the transfer of a proton between two sites within the same molecule in the excited state. This process creates a new transient species (a tautomer) with distinct electronic properties, often leading to a large Stokes shift and dual fluorescence. However, ESIPT requires specific molecular architecture, typically a proton-donating group (like -OH) and a proton-accepting group (like a nitrogen atom) in close proximity. The parent 2,5-Diphenyl-1,4-distyrylbenzene molecule does not possess the requisite functional groups for ESIPT to occur. This deactivation pathway becomes relevant only in specifically designed derivatives that incorporate such functionalities.

Photoluminescence in Solution and Solid States

While many organic fluorophores are highly emissive in dilute solutions, their fluorescence is often quenched in the solid state due to aggregation-caused quenching (ACQ). Distyrylbenzene derivatives are part of a class of molecules that can overcome this limitation, exhibiting strong luminescence in both solution and, notably, the solid state through mechanisms like aggregation-induced emission.

The photoluminescence quantum yield (PLQY or ΦF) is a key metric for the performance of a fluorescent material. For distyrylbenzene-type structures, the PLQY can be tuned through strategic chemical modification. The electronic nature of substituents plays a critical role. Studies on related 2,4,6-tristyrylpyrimidines have shown that the substituent on the central ring has a strong influence on the PLQY. nih.gov For instance, adding a strong electron-donating group tends to decrease the fluorescence quantum yield, whereas a moderate electron-withdrawing group can lead to a significant increase. nih.gov This suggests that controlling the intramolecular charge transfer characteristics is a viable strategy for enhancing emission efficiency.

Table 2: Influence of Molecular Structure on the Photoluminescence Quantum Yield (PLQY) of Distyrylbenzene Derivatives

| Compound Class | Structural Feature | Effect on PLQY | Reference |

| Distyrylpyrimidines | Addition of a strong electron-donating group | Tends to decrease PLQY | nih.gov |

| Distyrylpyrimidines | Addition of a moderate electron-withdrawing group | Significantly increases PLQY | nih.gov |

| Bis-diethylamino distyrylbenzene | Change from 1,4-isomer to 1,3-isomer | Decreases PLQY | nih.gov |

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly emissive in solution become highly luminescent upon aggregation or in the solid state. acs.org This behavior is the opposite of the common ACQ effect. Distyrylbenzenes and related oligo(p-phenylenevinylene)s (OPVs) are prominent examples of AIE-active materials. nih.govrsc.orgnih.gov

The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM), which includes the restriction of both intramolecular rotations (RIR) and vibrations (RIV). acs.orgresearchgate.net In dilute solutions, the phenyl and styryl groups within the this compound backbone can rotate and vibrate freely. These motions act as efficient non-radiative decay channels, consuming the energy of the excited state and thus quenching fluorescence. researchgate.net When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically hindered by intermolecular interactions and packing constraints. This blockage of non-radiative pathways effectively closes the main energy dissipation channel, forcing the excited state to decay radiatively, which "turns on" the fluorescence. acs.orgresearchgate.net

Molecular design principles for achieving strong AIE effects in distyrylbenzene-type structures often focus on creating twisted, non-planar conformations. Introducing bulky substituents or creating bridged structures can enhance the AIE effect. For example, introducing bridging structures into the vinylene groups of a distyrylbenzene core was shown to produce highly bright solid-state emission by suppressing detrimental intermolecular electronic interactions while promoting the AIE effect. nih.gov Similarly, trifluoromethyl-substituted distyrylbenzenes have been shown to exhibit AIE, where the fluorescence efficiency in the solid state can be modulated by subtle changes in intermolecular interactions. rsc.org

Table 3: AIE Properties of Selected Distyrylbenzene/Oligo(p-phenylenevinylene) Derivatives

| Compound | Solvent/State | Emission Max (λₑₘ) | Key AIE Characteristic | Reference |

| Cyano-substituted OPV (TPCNDSB) | High polarity solvent | - | Emission is from a dark ICT state (low QY) | nih.gov |

| Crystal form | - | Restriction of LE to ICT transfer results in efficient emission | nih.gov | |

| Bridged Distyrylbenzene (MNDBDMeODB utexas.edu) | Solid State | Red-Orange | Exhibits highly bright solid-state emission due to bridging and AIE | nih.gov |

| Trifluoromethyl-substituted Distyrylbenzene | Aggregate State | - | Fluorescence efficiency is modulated by solid-state intermolecular interactions | rsc.org |

Isomerization Dynamics and Photoreactivity

This compound, a distyrylbenzene derivative, possesses two vinylene C=C double bonds, allowing for cis-trans photoisomerization. nih.gov Upon absorption of light, the molecule is promoted to an excited state where the rotational barrier around the double bond is significantly lower, facilitating isomerization.

The all-trans isomer of DPDSB is generally the more thermodynamically stable form due to reduced steric hindrance. However, irradiation with UV light can induce a transformation to the all-cis isomer. hku.hkscilit.com Conversely, the cis isomer can be converted back to the trans isomer through photo-irradiation or thermal processes. A study on diazadistyrylbenzene derivatives, which share structural similarities, observed trans-cis-photoisomerization upon irradiation. nih.gov

Quantum chemical calculations have shown that the frontier molecular orbitals (HOMO and LUMO) are primarily localized on the distyrylbenzene portion of the molecule, indicating this segment is the most photoactive part. hku.hk The bandgaps for cis- and trans-DPDSB have been determined to be 3.16 and 2.97 eV, respectively, through cyclic voltammetry. hku.hk

The table below outlines the characteristics of the photoisomerization process in DPDSB.

| Isomerization | Trigger | Resulting Isomer | Notes |

| trans to cis | UV Irradiation | all-cis-DPDSB | Overcomes thermodynamic stability of the trans form. |

| cis to trans | Photo-irradiation or Thermal | all-trans-DPDSB | Returns to the more stable isomer. hku.hkscilit.com |

The efficiency of cis-trans photoisomerization is not solely an intrinsic property of the molecule but is also significantly influenced by the surrounding molecular environment. Factors such as solvent viscosity, polarity, and the physical state (solution, solid, or glassy media) can alter the isomerization pathway and quantum yield.

In solution, the viscosity of the solvent can impede the large-amplitude motions required for isomerization, thereby reducing the efficiency. For other stilbene-like molecules, it has been shown that the medium's free volume plays a crucial role. In constraining environments, such as glassy media at low temperatures or within crystal lattices, the isomerization process can be hindered or follow alternative pathways. For instance, a two-bond bicycle-pedal (BP) mechanism has been proposed for the photoisomerization of similar molecules in the solid state, which involves a more concerted rotation around two double bonds to minimize the required volume change. rsc.org

The polarity of the solvent can also affect the excited state lifetime and the relative energies of the planar and twisted geometries on the excited state potential energy surface, which in turn influences the isomerization quantum yield.

In addition to isomerization, distyrylbenzenes and their derivatives can undergo photocycloaddition reactions, particularly [2+2] cycloadditions, when in close proximity, such as in the solid state or in concentrated solutions. These reactions involve the formation of a cyclobutane (B1203170) ring between the double bonds of two adjacent molecules.

The feasibility and outcome of a photocycloaddition reaction are governed by the topochemical principles, which state that the reaction in the solid state is controlled by the crystal packing of the reactant molecules. For a [2+2] photocycloaddition to occur, the double bonds of neighboring molecules must be parallel and within a certain critical distance (typically less than 4.2 Å).

While the primary focus of many studies on DPDSB has been its photophysical properties and isomerization, the potential for photocycloaddition exists, especially in the crystalline state where the molecules are held in a fixed arrangement. The specific stereochemistry of the resulting cyclobutane product would be determined by the relative orientation of the reacting molecules in the crystal lattice. Research on other distyrylbenzene derivatives has demonstrated the occurrence of such photoreactions.

Supramolecular Architectures and Crystal Engineering Principles

Molecular Self-Assembly and Crystal Packing Motifs

The spatial arrangement of 2,5-Diphenyl-1,4-distyrylbenzene molecules in the solid state gives rise to various packing motifs, or aggregates, each with distinct photophysical characteristics. The planarity and geometry of the DPDSB isomer, whether cis or trans, play a crucial role in determining the type of aggregate formed.

J-Aggregate Formation and Spectroscopic Characteristics

J-aggregates are characterized by a head-to-tail arrangement of molecules, leading to a bathochromic (red) shift in the absorption spectrum compared to the monomer. While classic J-aggregate behavior is well-documented for many dyes, derivatives of DPDSB, particularly those with cis configurations, exhibit a related and compelling phenomenon known as aggregation-induced emission (AIE).

Non-planar DPDSB derivatives with all-cis double bonds are typically non-emissive in solution. However, upon aggregation in the solid state, they become intensely luminescent. This AIE effect arises from the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels and promotes radiative emission. The torsional strain in these cis-isomers prevents strong π-π stacking, leading to a loosely packed arrangement that is still rigid enough to enhance fluorescence.

The spectroscopic characteristics of these AIE-active DPDSB derivatives include:

No emission in solution but strong emission in the crystal state.

Large Stokes shifts , indicating a significant difference in the geometry of the ground and excited states.

Broad, structureless emission spectra , resulting from the numerous vibrational energy levels associated with the twisted molecular conformation. nih.gov

The photoluminescence (PL) efficiency in the crystalline state is highly dependent on the specific packing mode and the nature of the intermolecular interactions. nih.gov

| Derivative | Solvent | Emission | Crystal State Emission | Stokes Shift (nm) |

| cis-DPDSB derivative 1 | Dichloromethane | No | Yes (Intense) | Large |

| cis-DPDSB derivative 2 | Toluene | No | Yes (Varying Intensity) | Large |

H-Aggregate Formation and Luminescence Quenching Mechanisms

In contrast to J-aggregates, H-aggregates are formed by a face-to-face (cofacial) stacking of molecules. This arrangement leads to a hypsochromic (blue) shift in the absorption spectrum. For planar molecules like trans-distyrylbenzene (a related parent compound), H-aggregation is a common packing motif.

H-aggregates are often associated with luminescence quenching. The primary mechanisms for this quenching in DPDSB and related compounds are:

Exciton (B1674681) Coupling: In a parallel arrangement, the transition dipoles of the molecules are strongly coupled. According to exciton theory, this leads to a higher-energy excited state that is optically allowed and a lower-energy state that is optically forbidden. Excitation to the higher state is followed by rapid internal conversion to the lower, "dark" state, from which emission is forbidden, thus quenching the luminescence.

Formation of Traps: Even in highly ordered H-aggregates, structural defects, impurities, or grain boundaries can act as traps for excitons. The mobile excitons within the aggregate can migrate to these trap sites where they decay non-radiatively. uh.edu

While H-aggregates typically exhibit quenched fluorescence, some instances of emissive H-aggregates have been reported. This can occur if the cofacial stacking is offset, reducing the overlap of the π-orbitals and weakening the electronic coupling, which in turn can minimize luminescence quenching. uh.edu

X-Aggregate Structures and Their Photophysical Implications

The term "X-aggregate" is not a standard or widely recognized classification for the packing motifs of this compound in the scientific literature. The supramolecular assemblies of this compound and its derivatives are predominantly described in terms of J-aggregates (or the related AIE phenomenon) and H-aggregates, which are defined by their distinct spectroscopic shifts and molecular arrangements (head-to-tail vs. face-to-face).

It is possible that "X-aggregate" may refer to a more complex, crossed, or herringbone-type packing arrangement. In a herringbone structure, which is common for many oligo- and polycyclic aromatic hydrocarbons, the molecules are arranged in a tilted, edge-to-face manner. This type of packing can influence the photophysical properties by modulating the degree of intermolecular electronic coupling, which would be intermediate between the strong coupling in H-aggregates and the weaker coupling in J-aggregates. However, without a formal definition or documented examples for DPDSB in the literature, a detailed discussion of X-aggregates and their specific photophysical implications for this compound remains speculative.

Intermolecular Interactions Governing Solid-State Behavior

The self-assembly of this compound into ordered solid-state structures is directed by a combination of non-covalent interactions. These weak forces are crucial in determining the crystal packing and, consequently, the material's properties.

π-π Stacking Interactions and Their Role in Charge Transport and Luminescence

π-π stacking interactions are attractive non-covalent interactions between aromatic rings. In the context of DPDSB, these interactions are fundamental to the formation of both H- and J-type aggregates and play a dual role in influencing charge transport and luminescence.

Charge Transport: Efficient π-π stacking with significant orbital overlap between adjacent molecules creates pathways for charge carriers (electrons and holes) to hop or delocalize. The distance between the stacked rings is a critical parameter; shorter distances generally lead to better charge transport. For instance, in some organic semiconductors, π-π stacking distances of approximately 3.3 to 3.8 Å are observed. nih.govmdpi.com The degree of lateral displacement (slippage) between the stacked rings also significantly impacts the electronic coupling and, therefore, the charge mobility.

Luminescence: The nature of the π-π stacking directly affects the luminescent properties. As discussed, the strong cofacial π-π stacking in H-aggregates often leads to luminescence quenching. Conversely, in AIE-active cis-DPDSB derivatives, the twisted molecular shape prevents close π-π stacking, which helps to suppress the formation of non-emissive excimers and promotes high solid-state luminescence efficiency. nih.gov

| Interaction Parameter | Typical Range | Influence on Properties |

| π-π Stacking Distance | 3.3 - 3.8 Å | Shorter distances can enhance charge transport but may quench luminescence in H-aggregates. |

| Centroid-to-Centroid Distance | 3.7 - 4.0 Å | A measure of the proximity of stacked aromatic rings. |

| Lateral Displacement | Varies | Affects the degree of orbital overlap, influencing both charge transport and exciton coupling. |

C-H…π Hydrogen Bonding and Other Non-Covalent Interactions

Beyond π-π stacking, other weak interactions are instrumental in stabilizing the three-dimensional crystal lattice of DPDSB. C-H…π interactions, a type of weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor, are particularly significant.

In some derivatives, other non-covalent interactions, such as C-H...Cl or halogen-π interactions (if the molecule is halogenated), can also play a crucial role in the crystal engineering, further dictating the solid-state arrangement and the resulting material properties. nih.gov The interplay between these various weak forces ultimately determines the final, most thermodynamically stable crystal structure.

Impact of Steric Hindrance on Molecular Conformation and Packing

The molecular architecture of this compound (DPDSB) is fundamentally governed by steric hindrance. The presence of two phenyl substituents on the central 1,4-phenylene ring imposes significant spatial constraints that dictate both the conformation of a single molecule and the manner in which multiple molecules arrange themselves in the crystalline state.

X-ray crystallographic studies of DPDSB isomers reveal that the molecules are inherently non-planar. researchgate.net In the case of the cis-isomer (cis-DPDSB), the steric repulsion between the phenyl groups and the adjacent styryl fragments forces the entire molecular backbone to twist, resulting in large torsional angles. researchgate.net This deviation from planarity is a defining structural characteristic.

This inherent non-planarity has a profound impact on the crystal packing. Unlike many planar π-conjugated molecules that arrange in a co-facial "face-to-face" stacking manner to maximize π-π interactions, DPDSB is precluded from such arrangements. Instead, the twisted molecules adopt alternative packing motifs, often described as a "cross-stacking" or herringbone pattern. acs.org The primary driving forces for this type of three-dimensional assembly are weaker, yet collectively significant, C-H/π hydrogen bonds. researchgate.net These interactions occur between the hydrogen atoms of one molecule and the π-electron clouds of the phenyl rings of a neighboring molecule, creating a stable supramolecular architecture despite the absence of strong π-π stacking.

Polymorphism and Its Control in Organic Crystals

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical phenomenon in materials science, as different polymorphs of the same compound can exhibit distinct physical and chemical properties.

Factors Influencing Polymorph Formation (e.g., solvent, temperature)

The cis-isomer of this compound is a notable example of a molecule that exhibits polymorphism, with at least three different polymorphs having been prepared by carefully controlling the crystallization conditions. researchgate.net The choice of solvent system is a primary factor in directing the formation of a specific polymorphic form. The subtle differences in solvent polarity, hydrogen bonding capability, and solvation dynamics can favor different molecular conformations and intermolecular packing arrangements during the nucleation and crystal growth process.

For instance, recrystallization of cis-DPDSB from a chloroform/ethanol (1:2) mixture by slow vaporisation yields a single polymorph (referred to as polymorph-α). In contrast, using a chloroform/methanol (1:2) solution under similar conditions can lead to the concomitant crystallization of two other distinct polymorphs (polymorph-β and polymorph-γ). researchgate.net

Temperature also plays a role, primarily by influencing the strength of the intermolecular interactions that guide crystal packing. Temperature-dependent infrared spectroscopy has shown that the aromatic C-H/π hydrogen bonds, which are crucial for the assembly of cis-DPDSB crystals, can become slightly decoupled as the temperature increases. researchgate.net This modulation of intermolecular forces can influence the thermodynamic and kinetic factors that govern which polymorph is preferentially formed.

Table 1: Solvent-Dependent Polymorph Formation of cis-DPDSB

| Polymorph(s) Formed | Solvent System | Crystallization Method |

|---|---|---|

| Polymorph-α | Chloroform / Ethanol (1:2 v/v) | Slow solvent vaporization |

| Polymorph-β & Polymorph-γ | Chloroform / Methanol (1:2 v/v) | Recrystallization |

Polymorphism-Dependent Optical and Electronic Properties

The different packing arrangements found in the polymorphs of DPDSB directly influence its solid-state properties. While all polymorphs of the cis-isomer are built from torsionally strained molecules, the specific intermolecular distances and interactions vary, leading to different photoluminescence (PL) efficiencies. nih.gov

A key characteristic of cis-DPDSB is its behavior as an Aggregation-Induced Emission (AIE) luminogen. This means it is virtually non-emissive when dissolved in a solution but becomes strongly fluorescent in the aggregated or crystalline state. nih.gov The different packing modes within each polymorph affect the degree to which non-radiative decay pathways are suppressed, thereby altering the brightness of the emission.

The molecular geometry (cis vs. trans) also has a significant impact on the electronic properties. The more twisted cis-isomer has a reduced effective π-conjugation compared to the more planar trans-isomer. This results in a larger electronic bandgap for cis-DPDSB. Cyclic voltammetry measurements have quantified this difference, highlighting the structure-property relationship. researchgate.net

Table 2: Comparison of Isomer-Dependent Electronic Properties

| Isomer | Electronic Bandgap (eV) | Spectroscopic Feature |

|---|---|---|

| cis-DPDSB | 3.16 | Blue-shifted absorption spectrum |

| trans-DPDSB | 2.97 | Red-shifted absorption spectrum |

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of larger chemical complexes through non-covalent interactions between a host molecule and a guest molecule or ion.

Complexation with Metal Cations and Supramolecular Assembly

The supramolecular assembly of this compound is dominated by self-assembly through intermolecular C-H/π interactions. researchgate.net Extensive reviews of the literature show that this molecule is not typically utilized as a host for the complexation of metal cations. Its structure lacks the characteristic binding sites, such as crown ether cavities or strategically positioned heteroatoms (e.g., nitrogen or oxygen in calixarenes), that are required for efficient and selective coordination with metal ions. Therefore, while DPDSB is a key component in building supramolecular architectures, its role is that of a building block for self-assembly rather than a host for metallic guests.

Confinement Effects on Photophysical Processes

The photophysical behavior of cis-DPDSB in the solid state is a quintessential example of confinement effects. The phenomenon of Aggregation-Induced Emission (AIE) is a direct result of the physical restriction imposed upon the molecules by the surrounding crystal lattice.

In dilute solutions, individual cis-DPDSB molecules are free to undergo intramolecular rotation and vibration upon photoexcitation. These motions provide efficient non-radiative pathways for the excited state to decay back to the ground state, meaning the energy is dissipated as heat rather than light, and thus the molecule is non-emissive.

However, in the crystalline state, each molecule is tightly packed and its intramolecular rotations are severely restricted by its neighbors. This rigid environment, or "lattice confinement," effectively blocks the non-radiative decay channels. With the primary pathway for energy dissipation shut down, the excited state is forced to decay through the radiative pathway, resulting in strong fluorescence. nih.gov This "turning on" of luminescence in the solid state is a direct consequence of the confinement effects exerted by the crystal packing on the photophysical processes of the molecule.

Applications in Advanced Organic Electronic and Photonic Materials

Active Materials for Organic Light-Emitting Diodes (OLEDs)

DPDSB, particularly in its trans-isomeric form (trans-DPDSB), is utilized as a blue-emitting material in OLEDs. Its solid-state photoluminescence spectrum shows an emission peak around 442 nm, positioning it as a suitable candidate for blue light generation in electroluminescent devices. aip.org

A critical factor in the design of efficient organic emitters is the control of intermolecular interactions in the solid state to prevent luminescence quenching. Many linear, unsubstituted π-conjugated molecules, such as trans-1,4-distyrylbenzene (trans-DSB), tend to form parallel molecular stacks known as H-aggregates. This arrangement leads to a significant decrease in photoluminescence efficiency in the solid state. aip.org

To circumvent this issue, 2,5-Diphenyl-1,4-distyrylbenzene was specifically synthesized with two phenyl substituents on the central phenyl ring of the trans-DSB backbone. aip.org This structural modification effectively prevents the undesirable parallel stacking. Instead, trans-DPDSB molecules arrange into a "J-aggregate" formation in the crystalline state. aip.org This type of molecular packing is known to be more favorable for high luminescence efficiency compared to H-aggregates, making trans-DPDSB an inherently more efficient light-emitting material for solid-state devices. aip.org

In multilayer OLEDs, the efficient confinement and recombination of charge carriers (holes and electrons) within the light-emitting layer (EML) are paramount for high efficiency. In devices using trans-DPDSB as the emitter, exciton (B1674681) dynamics at the interfaces with charge-transporting layers play a crucial role.

When trans-DPDSB is used as the EML between a hole-transporting layer (HTL) like N,N′-diphenyl-N,N′-bis(1-naphthyl)-(1,1′-biphenyl)-4,4′-diamine (NPB) and an electron-transporting layer (ETL) like (8-hydroxyquinoline) aluminum (Alq), exciplex emission can occur at the HTL/EML interface. aip.org An exciplex is an excited-state complex formed between two different molecules, in this case, the hole-transporting NPB and the electron-transporting trans-DPDSB. This interfacial exciplex emission is often broad, red-shifted, and less efficient, leading to white light output instead of the desired blue emission from trans-DPDSB itself. aip.org

The key to enhancing the utilization of excitons within the trans-DPDSB layer is to shift the primary recombination zone away from the interface and into the bulk of the emitting layer. By improving hole injection, the charge recombination is no longer confined to the NPB/trans-DPDSB interface, allowing for the formation of excitons directly on the trans-DPDSB molecules, which then decay radiatively to produce the intrinsic blue emission of the material. aip.org

The electroluminescent (EL) color of OLEDs based on trans-DPDSB can be tuned by managing the location of the charge recombination zone. aip.org A device with the structure ITO/NPB/trans-DPDSB/Alq/LiF/Al, where NPB is the HTL and trans-DPDSB is the EML, exhibits white emission due to the combination of blue emission from the EML and a significant, broad emission from an exciplex formed at the NPB/trans-DPDSB interface. aip.org

A successful strategy to achieve pure blue emission involves inserting a dedicated hole-injecting layer (HIL), such as poly(3,4-ethylenedioxythiophene):poly(styrene sulfonic acid) (PEDOT:PSS), between the anode (ITO) and the HTL (NPB). The introduction of the HIL improves the injection of holes into the NPB layer, which in turn facilitates their transport into the trans-DPDSB layer. This strategic shift moves the main recombination zone from the interface deep into the emitting layer. aip.org As a result, the inefficient exciplex emission is dramatically weakened, and the device's EL spectrum becomes dominated by the intrinsic blue emission of trans-DPDSB, effectively tuning the color from white to blue. aip.org This change is also accompanied by an increase in external quantum efficiency (EQE), as the intrinsic emission from trans-DPDSB is more efficient than the exciplex emission. aip.org

| Device Structure | Emission Color | CIE Coordinates | Max. External Quantum Efficiency (%) |

| ITO/NPB (60nm)/trans-DPDSB (20nm)/Alq (30nm)/LiF/Al | White | (0.31, 0.30) | 0.24 |

| ITO/PEDOT:PSS/NPB (60nm)/trans-DPDSB (20nm)/Alq (30nm)/LiF/Al | Blue | (0.17, 0.13) | 0.75 |

Table 1: Performance of OLEDs with and without a hole-injecting layer, demonstrating the tuning of electroluminescent color from white to blue. Data sourced from Applied Physics Letters. aip.org

Further enhancements in efficiency have been achieved by inserting an ultrathin layer of a blue dopant like perylene (B46583) between the HTL and the trans-DPDSB layer. This can lead to an EQE of up to 1.54% through efficient energy transfer from the trans-DPDSB host to the perylene dopant. aip.org

Organic Field-Effect Transistors (OFETs)

The development of light-emitting OFETs requires materials that possess both high luminescence efficiency and high charge carrier mobility. aip.org The unique molecular design of trans-DPDSB, which promotes efficient luminescence, also makes it a material of interest for OFETs, where charge transport properties are critical. aip.orgaip.org

Ambipolar transport, the ability of a material to conduct both holes and electrons, is a highly desirable characteristic for organic semiconductors, enabling the fabrication of more complex and efficient electronic circuits, including light-emitting transistors.

Trans-DPDSB has been shown to exhibit ambipolar behavior in single-crystal field-effect transistors. aip.org When fabricated into an OFET with asymmetric source-drain electrodes (e.g., Gold and Calcium), single crystals of trans-DPDSB can effectively transport both holes and electrons. The use of asymmetric electrodes with different work functions facilitates the injection of both types of charge carriers into the transistor channel, which is a common strategy to observe ambipolar characteristics. aip.org This dual charge-carrying capability is essential for creating a recombination zone for light emission within the transistor channel itself. aip.org

The arrangement of molecules in the solid state not only influences luminescent properties but is also a primary determinant of charge carrier mobility in organic semiconductors. aip.org The mobility of charge carriers is strongly dependent on the degree of electronic coupling between adjacent molecules, which is dictated by their packing motif. nih.govsigmaaldrich.com

For trans-DPDSB, the J-aggregate crystal packing that benefits luminescence also defines the pathways for charge transport. aip.org Theoretical calculations based on its single-crystal structure have been performed to estimate the intrinsic carrier mobilities. These calculations, using a first-principle molecular orbital method, predicted distinct mobilities for electrons and holes. aip.org

Experimentally, the mobilities measured in single-crystal OFETs were found to be two orders of magnitude lower than the theoretically calculated values. This discrepancy is primarily attributed to high contact resistance at the electrode-crystal interface, which impedes efficient charge injection and extraction, rather than being an intrinsic limitation of the material's transport capability. aip.org Despite the lower experimental values, the ratio of hole to electron mobility observed in the devices was close to the ratio predicted by the theoretical calculations, validating the computational model. aip.org The calculations also revealed that charge transport is highly anisotropic, with the majority of both hole (87%) and electron (91%) transport occurring along the π-stacking axis of the crystal. aip.org

| Carrier Type | Calculated Mobility (cm² V⁻¹ s⁻¹) |

| Hole | 0.198 |

| Electron | 0.058 |

Table 2: Theoretically calculated charge carrier mobilities for a trans-DPDSB single crystal. Data sourced from Applied Physics Letters. aip.org

This correlation highlights a fundamental challenge and opportunity in organic electronics: designing molecular structures and crystal packing that simultaneously optimize luminescent efficiency and charge carrier mobility for advanced optoelectronic devices. aip.org

Organic Lasers and Amplified Spontaneous Emission (ASE)

Material Requirements for Electrically Pumped Organic Lasers

Achieving an electrically pumped organic laser is a major objective in photonics, and materials like DPDSB are considered strong candidates due to their photophysical properties. The material requirements for such a device are exceptionally demanding. Firstly, the active material must exhibit high photoluminescence quantum yield (PLQY) in the solid state to efficiently convert electrical energy into photons. semanticscholar.org Secondly, it must possess high charge carrier mobility to transport the high current densities (on the order of kA/cm²) required for lasing without rapid degradation. nih.govsemanticscholar.org

Furthermore, the material must have minimal optical loss pathways. epa.gov Parasitic absorption processes, such as absorption by triplet excitons or charge carriers (polarons), can overwhelm the optical gain and prevent lasing. semanticscholar.org Therefore, an ideal material should have a low probability of intersystem crossing from the singlet to the triplet state and low triplet-triplet absorption. semanticscholar.org The challenge lies in finding a single material that combines high luminescence, high mobility, and low loss. nih.gov The molecular design of DPDSB and its derivatives offers a versatile platform for tuning these properties to meet the stringent requirements for electrically driven organic solid-state lasers. nih.gov

Waveguiding Properties in Single Crystals

High-quality single crystals of distyrylbenzene (B1252955) derivatives have demonstrated remarkable optical waveguiding properties, which are fundamental for developing compact solid-state lasers. These crystals can act as their own optical cavity or waveguide, confining the light they generate and guiding it along the crystal axis. This phenomenon, known as self-waveguiding, is crucial for achieving Amplified Spontaneous Emission (ASE).

ASE is the precursor to lasing, where spontaneously emitted photons are amplified as they travel through the gain medium, resulting in a narrowed emission spectrum and a significant increase in light intensity. The highly ordered nature of the single crystals minimizes scattering losses, allowing for efficient waveguiding and, consequently, low ASE thresholds. Studies on distyrylbenzene single crystals have reported high photoluminescence quantum yields and have observed laser action at room temperature due to this self-waveguiding effect. The ability to grow these materials as well-defined microsheets and other microstructures further enhances their potential as building blocks for miniaturized photonic circuits.

Photonic and Sensing Applications

Materials for Light-Sensitive Data Recording

While DPDSB is primarily known for its emissive properties, its core structure is related to classes of molecules used in light-sensitive data recording. The operating principle for such applications often relies on photochromism, a light-induced reversible transformation between two chemical forms with different absorption spectra. Materials like diarylethenes are prominent in this field, offering thermal stability and high fatigue resistance, making them suitable for optical memory.

These photo-switchable molecules can be transitioned from a colorless "open" form to a colored "closed" form by UV light, representing a "write" operation. The process can be reversed with visible light, erasing the data. The development of photochromic materials often involves incorporating a photosensitive unit, like a diarylethene, into a larger molecular framework. Although specific research on DPDSB for this application is not widely reported, its robust aromatic structure makes it a conceivable backbone for the design of new photochromic compounds for high-density, rewritable optical data storage.

Exploration in Chemical Sensor Platforms

The inherent strong fluorescence of distyrylbenzene derivatives makes them excellent candidates for chemical sensor platforms. epa.gov The sensing mechanism is typically based on fluorescence quenching or enhancement upon interaction with a target analyte. By chemically modifying the DPDSB backbone with specific receptor groups, sensors that are highly selective for particular molecules or ions can be created.

Research has shown that distyrylbenzene derivatives bearing strongly electron-donating groups can act as fluorescent probes. Their fluorescence is effectively quenched by electron-withdrawing substances such as aromatic chlorinated and nitro compounds (e.g., 2,4,5-trichlorophenol (B144370) and 2,4-dinitrofluorobenzene). This quenching is attributed to a photo-induced electron transfer (PET) process from the excited distyrylbenzene to the analyte. Furthermore, by incorporating an azacrown ether moiety, a distyrylbenzene-based sensor showed selective fluorescence quenching in the presence of calcium (Ca²⁺) ions. Similarly, other studies have demonstrated that functionalized distyrylbenzenes can serve as probes for metal ions like zinc (Zn²⁺) and silver (Ag⁺). epa.gov This work highlights the potential for developing highly sensitive and selective chemical sensors based on the DPDSB platform for environmental and biological applications.

Future Perspectives and Research Directions

Novel Molecular Design Strategies for Enhanced Performance

The performance of materials based on 2,5-Diphenyl-1,4-distyrylbenzene is intrinsically linked to their molecular architecture. Future design strategies will focus on fine-tuning its electronic and photophysical properties by strategic chemical modifications. One promising avenue is the introduction of various functional groups to the core structure. For instance, the incorporation of cyano groups has been shown to significantly alter crystal packing and improve lasing behavior in OPV derivatives. rsc.org

Another key strategy involves creating highly twisted molecular geometries. By attaching bulky N,N-dialkylamine groups, it is possible to induce a twisted conformation in the ground state. acs.org This structural change can inhibit intermolecular π-π stacking, leading to desirable properties like aggregation-induced emission (AIE), where the molecule becomes more emissive in the solid state than in solution. acs.org The flexibility of alkyl chains on appended functional groups is also a critical factor, as it can influence the charge-transfer transitions within the molecule. acs.org